5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds It features a furan ring, a dihydropyridine ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium diacetate, potassium acetate, and N,N-dimethylacetamide . The reactions are typically carried out under inert atmosphere and at elevated temperatures to ensure regioselectivity and high yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dihydropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: Its interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
- (3-Cyano-4,5,5-trimethyl-2 (5H)-furanylidene)malononitrile
- 2-[3-Cyano-4,5,5-trimethylfuran-2(5 H )-ylidene]malononitrile
Uniqueness
5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide is unique due to its combination of a furan ring, a dihydropyridine ring, and various substituents. This combination imparts distinct chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-17-8-6-10-20(14-17)31-24(33)16-36-28-21(15-29)26(23-12-7-13-35-23)25(19(3)30-28)27(34)32-22-11-5-4-9-18(22)2/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOGIOADACHFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.